N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dichlorophenyl group at the 4-position and a chromene-2-carboxamide moiety at the 2-position. Although direct data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs in the literature suggest its relevance in drug discovery, particularly in contexts involving NF-κB modulation or enzyme inhibition .
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2N2O3S/c20-10-5-6-13(21)12(7-10)14-9-27-19(22-14)23-18(25)17-8-15(24)11-3-1-2-4-16(11)26-17/h1-9H,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYSDAEMSMWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.
Chromene Synthesis: The chromene moiety can be prepared by cyclization of a suitable phenol derivative with an aldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole derivative with the chromene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound is investigated for its potential use in the synthesis of novel polymers and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing thiazole cores, aromatic substituents, or carboxamide/urea linkages. Key structural and functional differences are highlighted (Table 1).
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Thiazole Core Modifications: The target compound’s 2,5-dichlorophenyl substituent on the thiazole ring contrasts with analogs bearing fluorophenyl (9a), 3,5-dichlorophenyl (9b), bromophenyl (50), or dimethylphenyl (2D216) groups. Urea-linked analogs (9a, 9b) exhibit higher molecular weights (~412–462 Da) compared to carboxamide/sulfonamide derivatives (~443–457 Da), suggesting divergent solubility and bioavailability profiles.
Functional Group Impact :
- The chromene carboxamide in the target compound differs from benzamide sulfonamides (50, 2D216) or urea linkages (9a, 9b). Carboxamides generally exhibit stronger hydrogen-bonding capacity than ureas, which may enhance target selectivity .
- The dichlorophenyl motif is shared with CI 12480, a cosmetic colorant, but the absence of an azo group and presence of chromene in the target compound preclude colorant functionality .
Biological Relevance: Analogs like 50 and 2D216 demonstrated NF-κB signal prolongation in high-throughput screens, suggesting that the target compound’s thiazole-carboxamide structure may similarly modulate inflammatory or immune pathways .
Research Findings and Implications
- Structural-Activity Relationships (SAR): Dichlorophenyl substitution on thiazole correlates with enhanced receptor affinity in multiple contexts (e.g., NF-κB activation in 2D216, adjuvant activity in compound 50) .
- Synthetic Feasibility : Yields for urea analogs (9a: 78.1%, 9b: 79.6%) suggest efficient synthetic routes for thiazole derivatives, though carboxamide synthesis may require optimized coupling reagents .
- Computational Modeling : Tools like AutoDock4 () could predict the target compound’s binding modes by comparing its chromene carboxamide with benzamide sulfonamides in NF-κB-related targets .
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant case studies.
The compound has a molecular formula of and a molecular weight of 455.4 g/mol. Its structure features a chromene scaffold, which is known for its versatile biological profiles.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the chromene scaffold. For instance, derivatives of 4H-chromenes have been shown to exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HCT-116 (Colon Cancer) | 12.5 | |
| PC-3 (Prostate Cancer) | 10.0 | |
| A549 (Lung Cancer) | 20.0 | |
| HepG-2 (Liver Cancer) | 18.0 |
In a comparative study, the compound demonstrated selective cytotoxicity against malignant cell lines while exhibiting minimal effects on normal cell lines such as HFL-1 and WI-38, indicating a favorable therapeutic index.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results indicate that the compound possesses significant antimicrobial activity against both bacterial and fungal pathogens.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammatory responses:
The inhibition of EGFR and VEGFR-2 suggests potential applications in targeted cancer therapies.
Case Studies
- Anticancer Efficacy : A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induces apoptosis through caspase activation pathways. The study noted a significant reduction in cell viability at concentrations above 10 µg/mL, with morphological changes indicative of apoptosis observed through microscopy.
- Antimicrobial Assessment : In vitro tests against various bacterial strains demonstrated that the compound outperformed standard antibiotics in terms of MIC values, particularly against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
